molecular formula C7H12O3S B1453802 Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate CAS No. 1248642-62-7

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Cat. No. B1453802
M. Wt: 176.24 g/mol
InChI Key: XNDWGOUMKOJUGG-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a chemical compound with the molecular formula C7H12O3S and a molecular weight of 176.24 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate consists of a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. This ring is substituted at the 3-position with a hydroxy group and a carboxylate ester group .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate has a molecular weight of 176.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Techniques and Applications

  • Phase Transfer Catalysis for Aminothiophene Carboxylates : The compound has been utilized in phase transfer catalysis to assist in the Thorpe cyclization, leading to the synthesis of methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates. This technique is noted for its eco-friendly approach, offering a significant advantage in green chemistry practices (Shah, 2011).

  • Regioselective Synthesis Under Ultrasound Irradiation : Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate is a key intermediate in the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This method highlights the compound's utility in facilitating reactions that are significantly faster and yield higher selectivity (Machado et al., 2011).

  • Preparation Method Advancements : A safer and more efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, which could potentially involve ethyl 3-hydroxytetrahydrothiophene-3-carboxylate as a precursor or analogous compound, was developed. This process emphasizes operational simplicity and avoidance of strong bases, highlighting advancements in the preparation methods of thiophene derivatives (Kogami & Watanabe, 2011).

  • Synthesis of Thienopyrimidines : The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds, potentially involving or analogous to ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, were studied for the synthesis of thieno[3,4-d]pyrimidines. This application showcases the compound's role in the construction of complex heterocyclic systems (Ryndina et al., 2002).

  • [4 + 2] Annulation Reactions : Ethyl 2-methyl-2,3-butadienoate, bearing structural similarity to ethyl 3-hydroxytetrahydrothiophene-3-carboxylate, was used in [4 + 2] annulation reactions with N-tosylimines, facilitated by an organic phosphine catalyst. This research highlights the compound's potential utility in forming highly functionalized tetrahydropyridines, contributing to the synthesis of novel organic compounds (Zhu et al., 2003).

properties

IUPAC Name

ethyl 3-hydroxythiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-2-10-6(8)7(9)3-4-11-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWGOUMKOJUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxytetrahydrothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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